Calcium picrate

Description

Established Synthesis Routes

The most common and well-documented methods for preparing calcium picrate involve the direct reaction of picric acid with a suitable calcium base or the exchange of anions in a double displacement reaction.

The reaction between picric acid and calcium carbonate represents a frequently employed neutralization method for synthesizing this compound. jes.or.jp This process is characterized by the reaction of an acidic solution of picric acid with solid calcium carbonate, leading to the formation of soluble this compound, water, and carbon dioxide gas. jes.or.jpsciencemadness.org The general chemical equation for this reaction is:

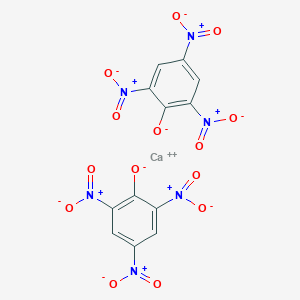

2 C₆H₂(NO₂)₃OH + CaCO₃ → Ca[C₆H₂(NO₂)₃O]₂ + H₂O + CO₂

A typical laboratory procedure involves the slow addition of calcium carbonate powder to an aqueous solution of picric acid at room temperature. jes.or.jp The mixture is stirred for a period, often around two hours, to ensure the reaction goes to completion. jes.or.jp The evolution of carbon dioxide bubbles is a clear indicator of the ongoing reaction. jes.or.jpsciencemadness.org Due to the low solubility of calcium carbonate, this reaction may proceed more slowly than with more soluble bases. wikipedia.org Upon completion, any unreacted calcium carbonate is typically removed by filtration. jes.or.jp

| Parameter | Condition | Source |

| Reactants | Picric Acid, Calcium Carbonate | jes.or.jp |

| Solvent | Deionized Water | jes.or.jp |

| Temperature | Room Temperature | jes.or.jp |

| Reaction Time | ~2 hours (with stirring) | jes.or.jp |

| Observation | Generation of CO₂ bubbles | jes.or.jpsciencemadness.org |

An alternative and vigorous neutralization route utilizes calcium hydroxide as the base. sciencemadness.org The reaction with calcium hydroxide is generally faster than with calcium carbonate due to its higher reactivity. In this method, an aqueous slurry of calcium hydroxide is reacted with picric acid. acs.org The reaction proceeds as follows:

2 C₆H₂(NO₂)₃OH + Ca(OH)₂ → Ca[C₆H₂(NO₂)₃O]₂ + 2H₂O

In one described synthesis, calcium hydroxide was generated in situ by the reaction of calcium carbide with water, after which picric acid was added to the resulting solution. sciencemadness.org This produced a characteristic orange-red solution from which the product could be crystallized. sciencemadness.org This method is effective for producing the soluble calcium salt of picric acid. acs.org

Salt metathesis, or double displacement, offers a non-neutralization pathway to this compound. This method is particularly useful when direct neutralization is not desirable. A documented example involves the reaction of silver picrate with calcium chloride in a non-aqueous solvent system. google.com The principle relies on the precipitation of a highly insoluble salt, driving the reaction to completion. In this case, silver chloride is the precipitate:

2 AgC₆H₂(NO₂)₃O + CaCl₂ → Ca[C₆H₂(NO₂)₃O]₂ + 2 AgCl(s)

This reaction is typically carried out in an organic solvent, such as diethylene glycol monoethyl ether, in which both silver picrate and calcium chloride are soluble. google.com The formation of the insoluble silver chloride precipitate leaves this compound dissolved in the solvent. The this compound can then be isolated from the solution. google.com This strategy is a common technique in inorganic and organometallic chemistry for preparing specific salts. nih.gov

Optimized Synthesis Parameters and Purification Protocols

The purity and crystalline quality of this compound are highly dependent on the conditions of synthesis and the subsequent purification steps. Key parameters include the choice of solvent, reaction temperature, and the methods used for separation and recrystallization.

The choice of solvent is critical in all synthetic routes for this compound.

Neutralization Reactions: While water is a common solvent for neutralization reactions, the low solubility of picric acid in water can be a limiting factor. jes.or.jpwikipedia.org To address this, some methods employ organic solvents or mixed solvent systems. For instance, methanol has been suggested as a suitable solvent for the reaction between picric acid and carbonates. wikipedia.org Using mixed solvents, such as acetonitrile and water, can enhance solubility and control crystal growth, as the solubility profile changes with temperature. rsc.org Temperature control is important; for neutralization with calcium hydroxide, reaction temperatures are often kept moderate (e.g., below 30°C) before a cooling step to induce precipitation. acs.org In contrast, some syntheses with calcium carbonate are performed at room temperature. jes.or.jp

Metathesis Reactions: For salt metathesis, solvents must be chosen that can dissolve both reactants (e.g., silver picrate and calcium chloride) while allowing the byproduct (silver chloride) to precipitate. Diethylene glycol monoethyl ether has been successfully used for this purpose. google.com

Purification: Solvents play a key role in purification. Acetone has been used to dissolve crude this compound, allowing for the removal of insoluble impurities by filtration. jes.or.jp A multi-solvent system involving acetone and dichloromethane has also been employed to specifically remove unreacted picric acid. jes.or.jp

The solubility of this compound, like many salts, is temperature-dependent. This property is exploited during purification, where cooling a saturated solution induces crystallization. For example, lamellar crystals of this compound have been formed by cooling a deionized water solution, even though it did not readily recrystallize at room temperature (290-300 K). jes.or.jp

Recrystallization is a fundamental technique for purifying solid organic compounds and is based on the principle that most solids are more soluble in hot solvents than in cold ones. uomustansiriyah.edu.iqzuiveringstechnieken.nl

A general purification and recrystallization procedure for this compound synthesized via neutralization involves the following steps:

Initial Separation: After the reaction is complete, the solution is filtered to remove any unreacted solids, such as excess calcium carbonate. jes.or.jp

Crude Product Isolation: The filtrate can be dried or concentrated by heating to yield a crude, solid product. jes.or.jpsciencemadness.org

Dissolution and Filtration: The crude solid is dissolved in a suitable hot solvent, such as acetone. jes.or.jp Any remaining insoluble impurities are removed by filtering the hot solution. uomustansiriyah.edu.iq

Crystallization: The hot, clear filtrate is allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, causing it to crystallize out of the solution, while soluble impurities tend to remain in the solvent. uomustansiriyah.edu.iq Cooling in an ice bath can further increase the yield of crystals. sciencemadness.orguomustansiriyah.edu.iq

Final Collection and Drying: The purified crystals are collected via vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. uomustansiriyah.edu.iq

A more advanced purification protocol involves a multi-solvent approach. After dissolving the crude product in acetone and filtering, the concentrated acetone solution is added to a less polar solvent like dichloromethane. This can help precipitate the desired salt while leaving contaminants like unreacted picric acid in the solution, leading to a refined, yellowish crystal product. jes.or.jp

| Purification Step | Description | Purpose | Source |

| Primary Filtration | Filtering the reaction mixture. | To remove unreacted solid reactants (e.g., CaCO₃). | jes.or.jp |

| Crude Isolation | Evaporation/concentration of the filtrate. | To obtain the crude solid product. | jes.or.jp |

| Dissolution | Dissolving the crude product in a hot solvent (e.g., acetone). | To prepare for the removal of insoluble impurities. | jes.or.jp |

| Hot Filtration | Filtering the hot solution. | To remove insoluble impurities. | uomustansiriyah.edu.iq |

| Cooling/Crystallization | Allowing the hot filtrate to cool. | To precipitate the purified this compound as crystals. | sciencemadness.orguomustansiriyah.edu.iq |

| Final Filtration | Collecting crystals using vacuum filtration. | To separate the pure crystals from the mother liquor. | uomustansiriyah.edu.iq |

| Washing | Rinsing crystals with a small amount of cold solvent. | To remove residual impurities from the crystal surface. | uomustansiriyah.edu.iq |

Propriétés

IUPAC Name |

calcium;2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3N3O7.Ca/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPNEEMVYLGDTR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4CaN6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168537 | |

| Record name | Calcium picrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16824-78-5 | |

| Record name | Calcium picrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium picrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM PICRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53D441QVT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Techniques

Optimized Synthesis Parameters and Purification Protocols

Purity Assessment and Yield Optimization

The purity and yield of calcium picrate are critical parameters influenced by the chosen synthetic route and reaction conditions. Assessment of purity is typically achieved through a combination of analytical techniques, while yield optimization involves the careful control of process variables.

Purity of the final this compound product is commonly ascertained using methods such as High-Performance Liquid Chromatography (HPLC), which can quantify the presence of unreacted picric acid or other impurities. Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FT-IR) and X-ray fluorescence analysis are also employed to confirm the product's identity and structure. jes.or.jp For instance, X-ray fluorescence analysis of this compound reveals characteristic reflection patterns for calcium at 100.2 and 113.1 degrees. jes.or.jp Recrystallization is a fundamental purification technique used to remove contaminants. jes.or.jpjes.or.jp Solvents such as acetone followed by precipitation in dichloromethane have been used to refine the crude product by separating it from unreacted picric acid. jes.or.jpjes.or.jp The water content of the hydrated crystals, a factor influencing stability, can be determined using methods like thermogravimetric analysis (TG) or Karl Fischer titration. jes.or.jp

Yield optimization is directly linked to the synthesis methodology. The reaction between picric acid and calcium hydroxide is rapid, typically concluding within two hours, and offers high yields of 85–90% with a purity greater than 98%. In contrast, the method using calcium carbonate is slower, requiring 4–6 hours, and results in a lower yield of 75–80% and purity of 95–97%. Key parameters to control for yield optimization include temperature and stirring time. For the carbonate method, a temperature range of 40–50°C is considered optimal; higher temperatures can risk the degradation of picric acid. Cooling the reaction mixture to around 10°C aids in the precipitation of the product, which can then be collected via filtration.

The following table provides a comparative analysis of the two primary synthesis methods concerning yield and purity.

Table 1: Comparative Analysis of this compound Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time (hours) | Key Characteristics |

|---|---|---|---|---|

| Calcium Hydroxide | 85–90 | >98 | 2 | Faster reaction, higher efficiency. |

Industrial-Scale Synthesis Considerations

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production necessitates a focus on safety, cost-efficiency, process optimization, and waste management. While the calcium hydroxide method is more efficient in terms of time and yield, the calcium carbonate route is often preferred for large-scale applications due to its reduced exothermicity, which enhances operational safety. The evolution of carbon dioxide gas during the carbonate reaction requires an effective venting system to prevent pressure buildup in industrial reactors.

To improve efficiency and safety, several process intensification strategies are employed in industrial settings.

Continuous Flow Reactors: These systems offer superior mixing and heat transfer compared to traditional batch reactors. This enhancement can decrease the required reaction time by as much as 40%.

Solvent Selection: The choice of solvent is critical for managing solubility and crystallization. Ethanol-water mixtures, particularly in a 70:30 volume ratio, have been found to improve the solubility of the picrate and the kinetics of crystallization.

Automated pH Control: Maintaining an optimal pH is crucial for maximizing the precipitation of this compound while minimizing the formation of side products. Automated systems can continuously monitor and adjust the pH to ensure ideal conditions are met.

These modifications are designed to create a more robust, safe, and economically viable process for the large-scale manufacturing of this compound. nih.gov

Table 2: Industrial Process Intensification Strategies for this compound Synthesis

| Strategy | Benefit | Impact |

|---|---|---|

| Continuous Flow Reactors | Enhanced mixing and heat transfer | Reduces reaction time by up to 40%. |

| Optimized Solvent System (e.g., Ethanol-water) | Improved solubility and crystallization kinetics | Increases efficiency of product formation and recovery. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Acetone |

| Calcium carbonate |

| Calcium hydroxide |

| This compound |

| Carbon dioxide |

| Dichloromethane |

| Ethanol |

Structural Elucidation and Crystallography of Calcium Picrate

Single-Crystal X-ray Diffraction Studies

Crystal System, Space Group, and Unit Cell Parameters

Crystallographic studies have revealed different crystal systems and unit cell parameters for various forms of calcium picrate, depending on the co-crystallized solvent molecules.

For this compound pentahydrate, Ca(C₆H₂N₃O₇)₂·5H₂O, the crystal structure has been determined to be orthorhombic. publish.csiro.aupublish.csiro.au The space group is designated as Pmab, a variant of D₂h¹¹ (No. 57). publish.csiro.au The unit cell parameters at a temperature of 295(1) K are:

a = 24.169(6) Å

b = 10.292(7) Å

c = 8.554(2) Å

Volume (V) = 2128(1) ų

Z (number of formula units per unit cell) = 4 publish.csiro.au

Another study on a complex of this compound with tetraethylene glycol, Ca(picrate)₂(glycol-5)·H₂O, found it to crystallize in the triclinic system with the space group Pī. The unit cell parameters for this compound are:

a = 16.801(3) Å

b = 12.505(2) Å

c = 7.275(2) Å

α = 102.06(5)°

β = 81.44(6)°

γ = 104.14(4)°

Volume (V) = 1441.56 ų

Z = 2

| Parameter | This compound Pentahydrate publish.csiro.au | Ca(picrate)₂(glycol-5)·H₂O |

|---|---|---|

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pmab | Pī |

| a (Å) | 24.169(6) | 16.801(3) |

| b (Å) | 10.292(7) | 12.505(2) |

| c (Å) | 8.554(2) | 7.275(2) |

| α (°) | 90 | 102.06(5) |

| β (°) | 90 | 81.44(6) |

| γ (°) | 90 | 104.14(4) |

| Volume (ų) | 2128(1) | 1441.56 |

| Z | 4 | 2 |

Coordination Geometry Around the Calcium Cation

The calcium cation in its picrate salts exhibits a flexible coordination number, typically ranging from 6 to 9, with 7 and 8 being the most common. libretexts.orgnih.gov This variability allows for diverse coordination geometries.

In this compound pentahydrate, the calcium ion is eight-coordinate. publish.csiro.au The coordination geometry is described as a distorted square antiprism. publish.csiro.au This geometry is formed by coordination with oxygen atoms from the picrate ligands and water molecules. publish.csiro.au Specifically, three of the four coordinating water molecules occupy a triangular face of the square antiprism. publish.csiro.au

In the tetraethylene glycol complex, the calcium cation is also eight-coordinated. The coordination sphere consists of five oxygen atoms from the glycol ligand, two from a chelating picrate anion, and one from a water molecule. The resulting geometry is described as a highly distorted square antiprism, to the extent that the donor oxygen atoms form a helical-like array.

The Ca²⁺-oxygen bond distances generally fall within the range of 2.30 to 2.50 Å. libretexts.org In the tetraethylene glycol complex, the Ca-O bond lengths vary from 2.330(2) Å to 2.621(2) Å.

Ligand Binding Modes and Coordination Environment

In this compound pentahydrate, the calcium ion is coordinated by a pair of bidentate picrate ligands and four water molecules. publish.csiro.au This results in a complex molecule with the formula [Ca(picrate)₂(H₂O)₄]. publish.csiro.au

In the complex with tetraethylene glycol, one picrate anion acts as a chelating ligand, while the glycol molecule coordinates with five of its oxygen atoms. The remaining coordination site is occupied by a water molecule. This demonstrates the versatility of the calcium ion's coordination environment, accommodating both anionic and neutral ligands.

Role of Crystalline Water and Hydration States

Water molecules play a crucial role in the crystal structure of this compound, participating in the coordination sphere of the calcium ion and forming extensive hydrogen-bonding networks. publish.csiro.aujes.or.jp The number of water molecules of crystallization can vary, leading to different hydration states.

This compound is known to exist in various hydrated forms, including a pentahydrate and a metastable form with approximately 10.4-10.7 water molecules. publish.csiro.aujes.or.jp A more stable form contains 4.8 molecules of crystalline water. jes.or.jpresearchgate.net These water molecules can be directly bonded to the calcium cation (coordinated water) or reside in the crystal lattice without direct bonding to the metal ion (lattice water). publish.csiro.au

In this compound pentahydrate, four of the five water molecules are coordinated to the calcium ion, while the fifth occupies a lattice site. publish.csiro.au The dehydration of these crystalline water molecules can occur in a stepwise manner with increasing temperature. jes.or.jpresearchgate.net

Intermolecular Interactions and Crystal Packing

Pi-Pi Stacking Interactions

In many host-guest chemical systems, π-π stacking interactions are a primary force holding the complex together. libretexts.org For instance, in complexes involving picric acid, the gradual addition of picric acid can lead to fluorescence quenching, a phenomenon that can be partly attributed to π-π stacking interactions which facilitate processes like photoinduced electron transfer. researchgate.net These interactions bring the donor and acceptor molecules into close proximity, enabling the transfer of electrons. researchgate.net

The supramolecular organization of picrate anions can vary, leading to the formation of different infinite stacked columns and helices. nih.gov In some picrate salts, pairs of π-stacked anions are in contact with other pairs through their nitro groups. nih.gov The study of these interactions is crucial for crystal engineering, especially in the context of energetic materials, as the supramolecular architecture can influence properties like thermal stability. nih.gov

Comparative Structural Analysis with Related Picrate Compounds

The crystal structure of this compound, specifically as this compound pentahydrate (Ca(C₆H₂N₃O₇)₂·5H₂O), presents a novel eight-coordinate stereochemistry for the calcium ion. publish.csiro.aupublish.csiro.au In this structure, the calcium atom is coordinated by a pair of bidentate picrate ligands and four water molecules. publish.csiro.aupublish.csiro.au This coordination is distinct from what is typically observed in related systems. publish.csiro.aupublish.csiro.au

A comparative look at other metal picrates reveals variations in their crystal structures and coordination environments. For instance, in some copper(II) picrate complexes, one picrate anion coordinates with the metal ion while another remains outside the coordination sphere, participating in hydrogen bonding. researchgate.net This results in a "charge-separated" complex, a feature also noted in some this compound complexes. researchgate.net

The nature of the cation significantly influences the resulting structure. For example, in cyclohexylammonium picrate, the cyclohexylamine cation forms hydrogen bonds with the picrate anion. researchgate.net Alkaline-earth metal picrates, including those of magnesium, strontium, and barium, also form hydrated crystals, but with varying numbers of water molecules in their stable forms. jes.or.jp For example, stable this compound contains 4.8 molecules of crystalline water, whereas magnesium picrate has 6.5 and barium picrate has 4.0. jes.or.jp

The interaction between the metal or cation and the picrate anion is a defining characteristic of these compounds. In this compound, the picrate ligand acts in a bidentate fashion, with the phenolic oxygen and an oxygen from an ortho-nitro group coordinating to the calcium ion. This bidentate binding mode is also observed in other coordination polymers and contributes to their stability. The study of these related structures provides a broader understanding of the factors that govern the crystal packing and properties of picrate compounds.

Data Tables

Table 1: Crystallographic Data for this compound Pentahydrate

| Parameter | Value |

| Chemical Formula | C₁₂H₄CaN₆O₁₄·5H₂O publish.csiro.au |

| Molecular Weight | 586.4 g/mol publish.csiro.au |

| Crystal System | Orthorhombic publish.csiro.aupublish.csiro.au |

| Space Group | Pmab publish.csiro.aupublish.csiro.au |

| a | 24.169(6) Å publish.csiro.aupublish.csiro.au |

| b | 10.292(7) Å publish.csiro.aupublish.csiro.au |

| c | 8.554(2) Å publish.csiro.aupublish.csiro.au |

| Z | 4 publish.csiro.aupublish.csiro.au |

| Temperature | 295(1) K publish.csiro.aupublish.csiro.au |

Thermal Behavior and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to study the thermal properties of calcium picrate. TGA measures changes in mass with temperature, while DTA detects temperature differences between the sample and a reference material, revealing endothermic and exothermic processes. worldoftest.comlibretexts.org

This compound exists in a hydrated form, containing crystalline water. jes.or.jp TGA reveals that this water is lost in a stepwise manner upon heating. jes.or.jp For instance, a metastable form of this compound can contain between 10.4 and 10.7 molecules of water. jes.or.jp As the temperature increases, this changes to a more stable form containing 4.8 water molecules. jes.or.jp The dehydration process, which involves the loss of this crystalline water, occurs in the temperature range from room temperature (approximately 298 K) up to 480 K. jes.or.jp The TGA curve shows a corresponding weight reduction during this process. jes.or.jp

The DTA curve for this compound displays distinct thermal events. An endothermic peak, which corresponds to the energy absorbed during the dehydration process, is observed. jes.or.jp For this compound, a significant endothermic peak appears at approximately 380 K, which is linked to the weight loss seen in the TGA curve. jes.or.jp Following the dehydration, at higher temperatures, an exothermic decomposition occurs. This is a characteristic of many metallic picrates, which are known to be explosive. jes.or.jpucsb.edu

Analysis of Dehydration Processes

Activation Energies of Decomposition

The activation energy for the initial stage of the exothermic decomposition of this compound has been determined to be 140.3 kJ/mol. jes.or.jp This value provides insight into the energy barrier that must be overcome for the decomposition reaction to initiate.

Comparison of Thermal Stability with Picric Acid and Other Metal Picrates

In general, the decomposition of alkaline-earth metal picrates, including this compound, starts at a higher temperature than that of picric acid itself. jes.or.jp However, the heat of decomposition for these metal picrates is lower than that of picric acid. jes.or.jp

A comparative look at the activation energies of decomposition for various metal picrates reveals differences in their thermal stability:

| Compound | Activation Energy of Decomposition (kJ/mol) |

| Magnesium Picrate | 125.6 jes.or.jp |

| This compound | 140.3 jes.or.jp |

| Strontium Picrate | 171.3 jes.or.jp |

| Barium Picrate | 257.7 jes.or.jp |

| Lithium Picrate | 127.4 jes.or.jp |

| Sodium Picrate | 151.3 jes.or.jp |

| Potassium Picrate | 207.9 jes.or.jp |

| Rubidium Picrate | 204.9 jes.or.jp |

| Cesium Picrate | 172.8 jes.or.jp |

| Chromium Picrate | 204.1 researchgate.net |

| Manganese Picrate | 108.1 researchgate.net |

| Cobalt Picrate | 132.3 researchgate.net |

| Nickel Picrate | 184.3 researchgate.net |

Chemical Reactivity and Reaction Mechanisms

Oxidation, Reduction, and Substitution Reactions of the Picrate Moiety

The chemical reactivity of the picrate moiety in calcium picrate is dictated by the electron-withdrawing nature of the three nitro groups attached to the phenol ring. These groups significantly influence the types of reactions the compound undergoes, including oxidation, reduction, and substitution.

Oxidation and Reduction: The picrate component can participate in oxidation-reduction (redox) reactions. While the calcium ion is stable, the picrate anion can be influenced by oxidizing or reducing agents. In the context of related compounds like ferrocenium picrate, the ferrocenium cation acts as an oxidizing agent, capable of accepting electrons. smolecule.com Conversely, reduction reactions can alter the picrate moiety to less oxidized forms. The trinitrophenol structure of picric acid, the precursor to the picrate ion, is formed by the nitration of phenol, a type of oxidation reaction. msu.edu The presence of oxygen on the benzene ring enhances the ring's reactivity. msu.edu

Substitution Reactions: The picrate moiety can undergo substitution reactions where functional groups are replaced by other atoms or groups. The strong electron-withdrawing character of the nitro groups deactivates the aromatic ring towards electrophilic substitution. However, it facilitates nucleophilic aromatic substitution, where a nucleophile attacks the ring and displaces a group (like one of the nitro groups), although this is less common under typical conditions. The formation of picrate salts itself is a substitution reaction where the acidic proton of picric acid is replaced by a metal cation. stanford.edujes.or.jp

| Reaction Type | Description | Reagents/Conditions | Products |

|---|---|---|---|

| Oxidation | Can be oxidized under certain conditions, leading to different oxidation products. | Strong oxidizing agents. | Dependent on specific reagents and conditions. |

| Reduction | Can be converted into less oxidized forms. | Reducing agents. | Aminophenol derivatives (by reduction of nitro groups). |

| Substitution | Functional groups on the picrate ring can be replaced by other atoms or groups. | Various nucleophiles. | Dependent on the specific nucleophile and reaction conditions. |

Reactions with Inorganic Bases and Materials

Picric acid is a strong acid due to its three electron-withdrawing nitro groups. This acidity facilitates its reaction with a wide range of materials, including bases, metals, and metal salts, to form picrate salts. ucsb.edu this compound is the salt formed from the reaction of picric acid with a calcium-containing base. ncats.io The reaction involves the deprotonation of the acidic hydroxyl group of picric acid by the base, followed by the coordination of two resulting picrate anions with a calcium ion (Ca²⁺) to form a stable ionic compound.

The synthesis of alkaline-earth metal picrates, including this compound, can be achieved by reacting picric acid with the corresponding alkaline-earth metal carbonate. jes.or.jp In one documented synthesis, this compound was prepared by reacting picric acid with calcium hydroxide, Ca(OH)₂, which was generated in situ from the reaction of calcium carbide with water. sciencemadness.org Picric acid readily forms salts upon contact with many metals, such as copper, lead, zinc, nickel, and iron, as well as with ammonia. stanford.eduubc.ca These metal picrates are often more sensitive to heat, friction, or impact than picric acid itself. stanford.eduubc.ca

| Reactant | Product Type | Example Product | Sensitivity Note |

|---|---|---|---|

| Inorganic Bases (e.g., Ca(OH)₂) | Picrate Salt | This compound sciencemadness.org | Friction-sensitive explosive. stanford.edu |

| Metal Carbonates (e.g., CaCO₃) | Picrate Salt | This compound jes.or.jp | Explosive properties are studied for safety. jes.or.jp |

| Metals (e.g., Copper, Lead, Zinc) | Metal Picrate Salts | Copper Picrate, Lead Picrate | More sensitive explosives than picric acid. stanford.eduucsb.edu |

| Concrete/Plaster | Picrate Salt | This compound ucsb.educanada.ca | Friction-sensitive. canada.castanford.edu |

| Ammonia | Ammonium Picrate | Ammonium Picrate | Sensitive explosive. stanford.edu |

A significant and hazardous reaction involving picric acid is its ability to form this compound upon contact with concrete or plaster. stanford.eduubc.castanford.edu Concrete contains calcium compounds, such as calcium hydroxide, which can act as a base to neutralize picric acid. ucsb.educanada.ca Spills of picric acid solutions on concrete floors or allowing picric acid to dry on such surfaces can lead to the unintended formation of this compound. ncats.iocanada.ca

This reaction is of particular concern because this compound is a friction-sensitive explosive. stanford.eduncats.io Its presence on a surface like a floor poses a serious risk, as routine activities could provide enough frictional energy to initiate a detonation. stanford.edujes.or.jp For this reason, safety guidelines for handling picric acid strictly warn against allowing it to come into contact with concrete. ucsb.educanada.ca

Role in Organic Synthetic Transformations (e.g., Annulation Reactions)

While this compound itself is not widely cited as a direct catalyst or reagent in synthetic transformations like annulation reactions, other calcium compounds have gained significant attention in this area. Calcium-based catalysts are recognized as sustainable, low-toxicity, and environmentally benign alternatives to other metal catalysts in organic synthesis. researchgate.neteurekaselect.com Calcium salts such as calcium(II) triflimide have been successfully used to catalyze a variety of reactions, including cyclizations, reductions, and rearrangements. rsc.org These catalysts are effective in activating functional groups like alkenes, alkynes, and carbonyls for subsequent chemical transformations. researchgate.net

Catalytic annulation reactions are fundamental for constructing cyclic and heterocyclic molecules and have been developed using various catalytic systems. mdpi.com The general utility of calcium catalysis suggests a potential, though underexplored, role for calcium salts in such reactions. researchgate.netrwth-aachen.de The reactivity of the picrate anion, with its strong electron-withdrawing properties, could in principle be harnessed in specific synthetic contexts, for example, in the formation of coordination complexes or as a counter-ion in phase-transfer catalysis. smolecule.comresearchgate.net However, the primary role of this compound discussed in the literature remains that of an energetic material formed from the reaction of picric acid with calcium-containing materials. jes.or.jp

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and geometry of molecules. science.gov It is particularly effective for systems containing metal ions like calcium picrate. DFT calculations have been successfully employed to model various picrate salts and calcium complexes, providing a solid foundation for understanding the theoretical aspects of this compound. iucr.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com

In the context of this compound, a DFT analysis would focus on the electronic contributions of the calcium cation and the picrate anions. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is associated with its electron-accepting ability. For picrate-containing compounds, the HOMO and LUMO are often localized on the picrate moiety itself, which is rich in π-electrons and electron-withdrawing nitro groups. eurjchem.comphyschemres.org

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from these calculations. A small ΔE suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. researchgate.net For instance, in studies of related charge-transfer complexes, a small energy gap between frontier molecular orbitals is interpreted as evidence that the complex is reactive and optically active. researchgate.net Theoretical studies on various organic charge-transfer compounds based on picrate have utilized HOMO-LUMO analysis to understand their electronic transitions and nonlinear optical properties. physchemres.org

The energy levels of HOMO and LUMO are calculated to understand the charge transfer interactions within the molecule. physchemres.org For a hypothetical this compound complex, the analysis would reveal how the coordination of the Ca²⁺ ion influences the electronic structure of the picrate ligands. This interaction can alter the HOMO-LUMO gap, thereby tuning the reactivity and stability of the complex.

Table 1: Key Parameters from HOMO/LUMO Analysis

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (ionization potential). |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electron affinity). |

| ΔE (HOMO-LUMO Gap) | E_LUMO - E_HOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. irjweb.com |

This table is generated based on established principles of computational chemistry and findings from related studies.

DFT calculations are extensively used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry on the potential energy surface. eurjchem.com This process, known as geometry optimization, provides detailed information about bond lengths, bond angles, and dihedral angles. eurjchem.com

For this compound, computational modeling would start with an initial guess of the structure, likely based on crystal data from analogous compounds. The DFT algorithm then systematically adjusts the atomic coordinates to minimize the total electronic energy, resulting in an optimized geometry. iucr.org For example, DFT has been used to optimize the geometry of a related cationic complex, [Ca(THEEN)(PIC)]⁺, where THEEN is a chelating ligand and PIC is picrate. In that study, the coordination environment of the Ca(II) ion was found to be an eight-coordinate, distorted cube.

Table 2: Representative Data from a DFT Geometry Optimization

| Structural Parameter | Description | Example Finding for a Related Ca Complex |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Ca-O and Ca-N bond lengths in the primary coordination sphere can be calculated and compared to experimental X-ray data. |

| Bond Angles (°) ** | The angle formed between three connected atoms. | The O-Ca-O and N-Ca-N angles define the coordination geometry around the central calcium ion. |

| Torsional (Dihedral) Angles (°) ** | The angle between planes through two sets of three atoms. | Determines the orientation of the picrate rings relative to the calcium center and each other. |

This table contains representative data types obtained from DFT calculations as described in the cited literature.

Electronic Structure (HOMO/LUMO Analysis)

Molecular Orbital Studies

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. numberanalytics.com Computational studies focusing on the molecular orbitals of this compound can provide a detailed picture of the bonding and electronic properties.

For this compound, MO analysis would involve examining the orbitals resulting from the interaction between the Ca²⁺ ion and the picrate ligands. The bonding is expected to be primarily ionic, but the MO coefficients can reveal the extent of any covalent character. The analysis would also detail how the orbitals of the picrate anion (particularly the π-system of the aromatic ring and the p-orbitals of the oxygen atoms) interact with the vacant orbitals of the calcium ion.

Charge Transfer Complex Modeling

This compound can be considered a type of charge-transfer (CT) complex, where the electron-rich picrate anion acts as a donor and the calcium cation as an acceptor, though the primary interaction is ionic. More relevantly, picrate anions are well-known to form CT complexes with various electron-donating molecules. physchemres.orgdovepress.com Computational modeling is a key tool for understanding the nature of these interactions. researchgate.netnih.gov

DFT and time-dependent DFT (TD-DFT) calculations are used to model the structure, electronic spectra, and properties of CT complexes. researchgate.net For a hypothetical CT complex involving this compound, computational models could predict:

Optimized Geometry: The most stable arrangement of the donor and acceptor molecules. semanticscholar.org

Interaction Energy: The strength of the interaction holding the complex together.

Electronic Spectra: The characteristic CT absorption bands that appear in the UV-Vis spectrum, which correspond to electronic transitions from the HOMO of the donor to the LUMO of the acceptor. researchgate.net

Mechanism of Interaction: By analyzing the molecular orbitals and electron density distribution, the pathway of charge transfer can be elucidated. dovepress.com

For instance, in modeling the CT complex between linifanib and a π-acceptor, spectroscopic and computational data were used to confirm the sites of interaction and postulate a reaction mechanism. nih.gov Similarly, these methods could be applied to understand how this compound interacts with other molecules to form more complex adducts.

Prediction of Complex Species Structures and Stabilities

A significant application of computational chemistry is the prediction of the structure and stability of complex chemical species that may be transient or difficult to isolate experimentally. researchgate.net DFT calculations are a powerful method for this purpose. researchgate.netaps.org

For this compound, theoretical calculations can be used to predict the structures of various hydrated or solvated forms, as well as complexes with other ligands. By comparing the calculated total energies of different possible structures, the most thermodynamically stable species can be identified. researchgate.net

Quantum chemical DFT calculations have been successfully used to determine the most probable structures and calculate the stability constants of calcium complexes with organic ligands like [Gly⁶]-antamanide. researchgate.net In that study, the interaction energy of the Ca²⁺ complex was calculated to be -1221.2 kJ/mol, confirming the formation of a stable species where the calcium ion is bound to six carbonyl oxygen atoms. researchgate.net Similarly, DFT has been used to study the electronic structure, optimized geometries, and binding energies of small calcium atom clusters, demonstrating the method's ability to predict stability and structure. aps.org These approaches are directly applicable to predicting the formation and stability of various complex species involving this compound.

Applications in Materials Science and Environmental Chemistry

Development of Coordination Polymers and Frameworks

Calcium picrate serves as a precursor or component in the synthesis of calcium-based coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional structures. nih.govrsc.org Ca-MOFs are a specific subclass of these materials noted for their high stability, low toxicity, and relatively low density. osti.govosti.govresearchgate.net

The development of Ca-MOFs is an active area of research due to their potential in a range of applications, including molecular separations, gas storage, and biomedical uses like drug delivery. nih.govosti.govosti.govnih.gov The choice of calcium as the metal center is often driven by its biocompatibility and low cost. nih.govnih.gov However, the synthesis of useful calcium-based frameworks can be challenging; the large size and high coordination number of the Ca²⁺ ion often favor the formation of dense, non-porous structures rather than the highly porous frameworks desired for many applications. nih.gov

Research has produced a variety of calcium coordination polymers with diverse structures and properties. For instance, studies have described the synthesis of 1D and 2D coordination polymers of calcium with various organic ligands, demonstrating different structural motifs and thermal properties. tandfonline.comresearchgate.netresearchgate.net Multifunctional Ca-CPs have also been developed that act as selective fluorescent sensors for detecting molecules like acetone and iron (Fe³⁺) ions. osti.gov The synthesis of these advanced materials relies on the precise control of reaction conditions and the selection of appropriate calcium salts and organic linkers, a role that this compound can fulfill.

Ion Separation Technologies (e.g., Microfluidic Devices for Ca²⁺ Extraction)

A significant application of the chemistry of this compound is in advanced ion separation technologies, particularly for the selective extraction of calcium ions (Ca²⁺). This is achieved through a process known as ion-pair solvent extraction, which has been successfully implemented and optimized using microfluidic devices. dntb.gov.uaresearchgate.net

In this process, an aqueous phase containing Ca²⁺ is mixed with an organic phase containing a complexing agent (a ligand) and a source of picrate anions. The ligand, such as Dicyclohexano-18-crown-6 (DC18C6), selectively binds to the Ca²⁺ ion. The large, charge-diffuse picrate anion then acts as a counter-ion, forming an electrically neutral ion-pair complex (Ca²⁺-ligand-picrate₂). This neutral species has much higher solubility in the organic solvent than the original charged Ca²⁺ ion, allowing it to be efficiently extracted from the aqueous phase. researchgate.net

The use of serpentine microfluidic devices enhances this process by providing a large surface-area-to-volume ratio, leading to rapid and efficient mass transfer. dntb.gov.uaresearchgate.net Research has focused on optimizing various parameters to maximize separation efficiency. researchgate.netresearchgate.net

| Parameter | Optimal Value | Resulting Efficiency |

|---|---|---|

| pH of Aqueous Phase | 6.25 - 6.34 | Extraction Performance: 63.6% Microfluidic Extraction: 24.59% |

| DC18C6 Concentration | 0.015 M | |

| Aqueous Phase Flow Rate | 20 µl/min |

This technology demonstrates a practical application for enriching calcium isotopes, which are used in medical and nutritional studies, as well as for tracking the migration of elements in plants and soil. researchgate.net

Environmental Monitoring and Soil Chemistry

The behavior of the picrate anion in soil, particularly its interaction with native cations like calcium, is relevant for environmental monitoring and understanding soil chemistry. Field methods have been developed to quantify picric acid and ammonium picrate in soil, which is important for assessing contamination at sites with a history of military or industrial activity. unl.educlu-in.org

The mobility of the picrate anion in soil is highly variable and strongly depends on the soil's mineral and chemical composition. unl.edudtic.mil The picrate anion is generally mobile in water. dtic.mil However, its transport through soil is dictated by its interactions with soil colloids and the cations present. Experimental studies have shown that the type of cation (e.g., Na⁺ vs. Ca²⁺) and the type of clay mineral significantly influence whether picrate is retained by the soil or remains mobile in the soil solution. unl.edu

When calcium ions and calcium-rich clays are present, flocculation occurs rapidly and completely, which removes the picrate anion from the solution, thereby immobilizing it. unl.edu Conversely, in soils dominated by sodium ions and sodium clays, stable suspensions are formed, and the picrate remains dissolved and mobile. unl.edu This demonstrates that the presence of calcium can significantly reduce the mobility and leaching potential of picrate contamination in soil.

| Cation Present | Clay Type | Observed Effect | Resulting Picrate Mobility |

|---|---|---|---|

| Calcium (Ca²⁺) | Calcium Clays | Rapid and complete flocculation | Low (Removed from solution) |

| Sodium (Na⁺) | Sodium Clays | Formation of stable suspension | High (Remains in solution) |

| Sodium (Na⁺) | Calcium Clays | Intermediate effects | Variable |

| Calcium (Ca²⁺) | Sodium Clays | Intermediate effects | Variable |

Calcium is an essential macronutrient for plants, required for cell wall structure, cell elongation and division, and membrane stability. ezgrogarden.comresearchgate.net However, calcium is known to be an immobile nutrient within the plant itself. researchgate.netcellmax.eu It is taken up by the roots and transported one-way up to the shoots and leaves through the xylem via the transpiration stream. ezgrogarden.comresearchgate.nettandfonline.com Once deposited in older tissues, it cannot be remobilized to support new growth, meaning plants require a continuous supply of available calcium from the soil. researchgate.netcellmax.eu

The interaction of this compound in the soil environment can influence these dynamics. As established, the picrate anion's mobility is dependent on soil chemistry. unl.edu In soils where this compound might form or be present, its solubility and the subsequent availability of Ca²⁺ for plant uptake would be governed by these interactions. In scenarios where conditions favor the precipitation of this compound (e.g., in calcium-rich clay soils), the availability of both calcium and the nitrogen from the picrate anion for plant uptake could be reduced. Conversely, where it remains soluble, it could serve as a source of these nutrients, though the picrate anion itself is a component of an explosive and not a standard fertilizer. The study of how contaminants like picrate interact with essential nutrient cycles is a key aspect of environmental soil science.

Assessment of Nutrient Retention and Mobility in Soil

Biochemical Research Applications (e.g., Isolation of L-Phenylalanine)

Picrate salts have historically been employed in biochemical research for the separation and purification of amino acids from complex mixtures like protein hydrolysates. portlandpress.comgoogle.com The process relies on the differential solubility of the picrate salts of different amino acids.

This compound has been specifically identified as a reagent for the isolation of L-Phenylalanine. semanticscholar.org In this application, this compound is used to selectively precipitate L-Phenylalanine from a racemic (D,L) mixture. This method is noted as being less efficient than using strontium picrate due to the higher water solubility of this compound. The general principle involves forming picrate salts with the free amino groups of the amino acids; these salts can then be separated by fractional crystallization. portlandpress.comprepchem.com After isolation, the pure amino acid can be recovered from its picrate salt. This technique has also been applied to the isolation of other amino acids, such as proline. portlandpress.com

Role in Isotope Geochemistry and Tracing (e.g., Calcium Isotope Ratios)

The analysis of stable calcium isotope ratios (e.g., δ⁴⁴/⁴²Ca) is a powerful tool in geochemistry, cosmochemistry, and biomedical studies, providing insights into processes ranging from planetary formation to bone metabolism. nih.govcoopstfelicien.comreado.app A primary analytical challenge in obtaining precise and accurate Ca isotope data is the presence of isobaric interferences, where ions of other elements have the same mass-to-charge ratio as the calcium isotopes being measured. nih.govanalytik-jena.com

One of the most significant interferences comes from doubly charged strontium ions (e.g., ⁸⁸Sr²⁺ interfering with ⁴⁴Ca⁺). nih.govrsc.org Strontium is chemically similar to calcium and is often present in the same geological and biological samples. To avoid inaccurate measurements, a highly efficient separation of calcium from the sample matrix, especially from strontium, is a critical prerequisite for analysis by mass spectrometry. nih.govnih.govrsc.org

This requirement for high-purity calcium samples connects directly to the separation technologies discussed previously. Ion-pair extraction using picrate and a ligand in a microfluidic device is a method designed for the selective separation of Ca²⁺ ions. dntb.gov.uaresearchgate.net Such chemical separation techniques are integral to the sample preparation protocols in isotope geochemistry. fiveable.me By efficiently isolating calcium from interfering elements like strontium, these methods play a crucial role in enabling the accurate measurement of natural variations in calcium isotope ratios, which is fundamental to their application as geochemical tracers.

Dietary Studies and Biological Processes in Vertebrates

This compound plays a specialized role in dietary studies and the investigation of biological processes in vertebrates through its use in stable isotope geochemistry. Specifically, the compound is utilized in the analysis of calcium isotope ratios, which provides a powerful tool for understanding dietary habits and nutritional status in various species.

Bone Turnover Research Methodologies

In the field of bone turnover research, this compound is instrumental in methodologies that employ calcium isotope analysis to gain insights into bone health and metabolic bone diseases like osteoporosis. Bone turnover is the continuous process of bone resorption (breakdown) and formation. ucalgary.ca An imbalance in this process can lead to bone loss.

The analysis of stable calcium isotopes provides a non-invasive method to assess the net balance of calcium in bone. osteotest.de When bone formation is greater than resorption, there is a net gain of calcium by the skeleton, and this is reflected in the isotopic composition of calcium in the blood and urine. osteotest.de Conversely, when bone resorption dominates, the isotopic signature changes in the opposite direction. osteotest.de Research indicates that calcium isotope ratios can be used to study bone turnover, offering a sensitive marker for bone mineral balance. osteotest.de This methodology is valuable for understanding the progression of osteoporosis and for monitoring the effectiveness of treatments.

Table 2: Applications of Calcium Isotope Analysis in Biological Research

| Research Area | Application | Key Findings from Isotope Analysis |

|---|---|---|

| Dietary Studies | Tracing dietary transitions and understanding nutritional status in vertebrates. | Isotope ratios in biological samples reflect dietary calcium sources and metabolic processing. mdpi.com |

| Biological Processes | Investigating calcium metabolism and homeostasis in animal models. | A low-calcium diet alters isotope ratios in serum, feces, and urine, indicating changes in calcium absorption and excretion. mdpi.com |

| Bone Turnover Research | Studying bone health, bone mineral balance, and metabolic bone diseases such as osteoporosis. | Isotope ratios in blood and urine can serve as a biomarker for the net gain or loss of calcium from bone, reflecting the state of bone turnover. osteotest.de |

This table summarizes the application of calcium isotope analysis, a technique in which this compound can be utilized, across different fields of biological research. mdpi.comosteotest.de

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Probes for Real-Time Monitoring

The ability to monitor chemical processes in real time is crucial for process optimization, quality control, and safety. The development of advanced spectroscopic probes represents a significant frontier in the study of calcium picrate. nih.gov Current analytical methods often rely on sample extraction and offline analysis, but future research is focused on in-line and non-invasive techniques. clu-in.orgunl.edu

Spectroscopic sensors, including those based on UV/Vis, infrared (IR), Raman, and fluorescence spectroscopy, enable the simultaneous, real-time monitoring of various critical process parameters. nih.govmdpi.com For instance, fluorescence-based sensing has been demonstrated as a powerful and highly sensitive technique for detecting picric acid and its derivative picrate complexes. nih.gov Researchers are exploring the design of novel fluorescent probes that exhibit a selective "turn-off" response upon interaction with picrate ions, a principle that could be engineered into systems for monitoring this compound formation or presence in various media. nih.gov

Furthermore, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are being used to probe the interactions of nitroxide-based sensors with metal cations, including calcium, in the presence of picrate anions. researchgate.net These advanced spectroscopic tools, when combined with multivariate data analysis, can extract relevant process information from vast amounts of data, paving the way for more precise control over reactions involving this compound. nih.gov The development of fiber-optic sensors also presents a promising avenue for creating robust, automated systems for monitoring calcium ions and other related species in solution. researchgate.net

| Spectroscopic Technique | Potential Application for this compound | Research Finding/Principle | Citation |

| Fluorescence Spectroscopy | Real-time detection of picrate ions in solution. | Development of probes with "fluorescence off" switching upon binding with picrate. | nih.gov |

| UV/Visible Spectroscopy | In-line monitoring of chemical processes due to its non-destructive nature. | Offers a simple, real-time analytical method for in-situ monitoring within reactors. | mdpi.com |

| Raman Spectroscopy | Molecular-level information for on-line monitoring. | Provides unique spectral fingerprints of molecules by probing their vibrational modes. | mdpi.com |

| EPR Spectroscopy | Studying host-guest complexes and cation detection. | Nitroxide-based sensors can detect metal cations like calcium through changes in EPR spectra in the presence of this compound. | researchgate.net |

| Optical Sensors | Disposable, single-use sensors for calcium determination. | Polyester sheets containing chromogenic reagents that change color in the presence of calcium ions. | researchgate.net |

Exploration of Novel Synthetic Pathways

Traditional synthesis of this compound often involves straightforward precipitation reactions. However, future research is aimed at developing more sophisticated and controlled synthetic methodologies to produce materials with tailored properties. This includes exploring pathways that offer greater control over particle size, morphology, and purity, which are critical for advanced applications.

One emerging area is the use of high-dilution reaction techniques, which are instrumental in the synthesis of macrocycles and other complex molecular architectures. researchgate.net Applying these principles could lead to the creation of novel this compound-based structures with unique host-guest capabilities. Another avenue involves adapting methods from modern antibiotic synthesis, such as the use of 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization, to create complex calcium-binding molecules. nih.gov While not directly for this compound, these advanced synthetic strategies highlight the potential for building intricate molecular scaffolds that selectively incorporate calcium ions.

Moreover, research into converting surplus nitroaromatic compounds like picric acid into other materials offers insights into new reaction chemistries involving picrate salts. google.com These processes, which may use dipolar aprotic solvents and specific ammonium salts, could be adapted to create novel this compound derivatives under controlled conditions. google.com The goal is to move beyond simple bulk synthesis towards methodologies that allow for the precise construction of this compound-containing materials at the molecular level.

Computational Design of Advanced this compound-Based Materials

Computational chemistry and materials science are becoming indispensable tools for accelerating the discovery and design of new materials. researchgate.netmdpi.com For this compound, computational approaches offer the ability to predict properties, screen potential applications, and design novel materials from first principles, thereby reducing reliance on costly and time-consuming trial-and-error experimentation. findaphd.com

Future research will likely employ methods such as Density Functional Theory (DFT) to understand the electronic structure and reactivity of this compound and to model its interaction with other molecules. findaphd.com Such simulations can elucidate the mechanisms behind its binding properties and guide the design of new materials. For instance, computational tools are already used to simulate complex processes like calcium leaching in cement, which involves modeling the behavior of various calcium-containing phases over time. researchgate.net This type of simulation could be adapted to predict the long-term stability and environmental fate of this compound-based materials.

The concept of "material-based design computation" proposes that the material's properties should drive the design process. researchgate.net This approach could be used to design advanced this compound-based materials where the arrangement of calcium and picrate ions is optimized for specific functions, such as selective ion binding or catalytic activity. Furthermore, computational protein design offers a paradigm for creating sensors that can be tailored for specific small molecules, a strategy that could be harnessed to develop biosensors for picrate or to design protein-based materials that respond to this compound. nih.gov

| Computational Method | Application in this compound Research | Key Benefit | Citation |

| Density Functional Theory (DFT) | Understanding electronic structure, reactivity, and catalyst behavior. | Provides fundamental insights into catalysts and energy storage materials. | findaphd.com |

| 3D Degradation Simulation | Modeling the long-term stability and leaching of calcium-based materials. | Predicts the evolution of physicochemical properties over time and space. | researchgate.net |

| Material-based Design | Designing materials where form is generated by material and structural performance. | Integrates form, material, and structure, moving beyond geometry-driven design. | researchgate.net |

| Molecular Imprinting Simulation | Designing "greener" and more selective artificial receptors. | Aligns material development with principles of green chemistry and environmental protection. | mdpi.com |

Interdisciplinary Research with Environmental Remediation and Analytical Separations

The unique properties of this compound position it at the intersection of several scientific disciplines, particularly environmental science and analytical chemistry. Future research is expected to increasingly explore its application in these fields.

Environmental Remediation: Picric acid is recognized as a potential environmental pollutant. nih.gov The reaction of picric acid with calcium-containing materials, such as concrete or certain clays, to form this compound is a known phenomenon. clu-in.orgucsd.edu This interaction can be harnessed for environmental remediation. Research has shown that picrate in solution flocculates rapidly and completely in the presence of calcium ions and calcium clays, effectively removing it from the water. clu-in.org Future studies could focus on developing engineered remediation systems based on this principle. The field of microbial-induced calcium carbonate precipitation (MICP), a technique used to immobilize heavy metals in soil by precipitating calcium carbonate, offers a powerful model. nih.govresearchgate.net A similar bio-geochemical approach could potentially be developed to immobilize picrate contamination in soils and waste streams. Furthermore, calcium-rich biowastes are being investigated as sustainable stabilizers for heavy metal-contaminated soil, operating through precipitation and ion exchange mechanisms that could be relevant for picrate remediation. mdpi.com

Analytical Separations: this compound has demonstrated utility in the separation of ions. For example, it has been used as a counter-ion in ion-pair extraction processes within microfluidic devices to selectively separate calcium ions. The ability of calixarene derivatives to extract this compound from aqueous solutions into an organic phase highlights its potential in solvent extraction techniques. rsc.org Future research could focus on designing more selective and efficient separation systems. This includes the development of novel materials for solid-phase extraction or new stationary phases for chromatography that incorporate this compound or leverage its ion-pairing capabilities for separating specific analytes. unl.edu Techniques like countercurrent chromatography, which are effective for separating a wide range of compounds, could also be adapted for processes involving picrate salts. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.